molecular formula C23H29ClN4O2 B12164954 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone

Cat. No.: B12164954
M. Wt: 429.0 g/mol
InChI Key: JOJQLIVMJHRCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as a pyrimidine ring with dimethyl substitutions. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The piperidine ring can be synthesized through a series of reactions, including nucleophilic substitution and reduction. The pyrimidine ring is often prepared via condensation reactions involving appropriate amines and aldehydes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ketone back to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in fields such as polymer science and catalysis.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone apart is its combination of a piperidine ring with a chlorophenyl group and a pyrimidine ring with dimethyl substitutions. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C23H29ClN4O2

Molecular Weight

429.0 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C23H29ClN4O2/c1-16-15-17(2)26-22(25-16)28-11-7-18(8-12-28)21(29)27-13-9-23(30,10-14-27)19-3-5-20(24)6-4-19/h3-6,15,18,30H,7-14H2,1-2H3

InChI Key

JOJQLIVMJHRCHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.